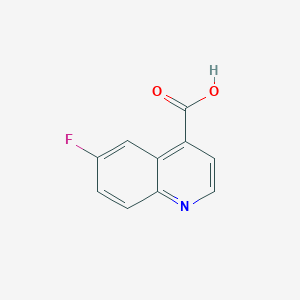

6-Fluoroquinoline-4-carboxylic acid

Übersicht

Beschreibung

6-Fluoroquinoline-4-carboxylic acid derivatives are a class of compounds that have been extensively studied due to their potent antibacterial properties. These compounds are characterized by a quinolone core structure with a fluorine atom at the 6-position and a carboxylic acid group at the 4-position. The presence of various substituents at different positions on the quinolone ring system has been shown to influence the antibacterial activity of these compounds .

Synthesis Analysis

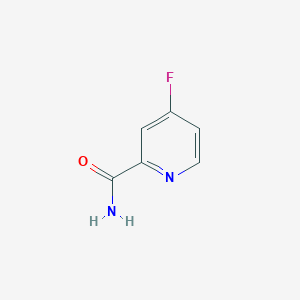

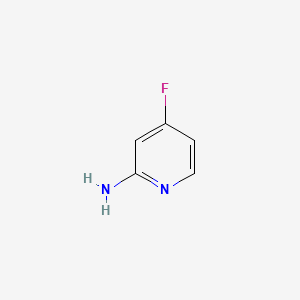

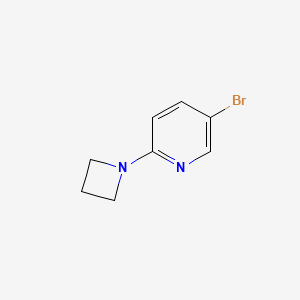

The synthesis of these compounds typically involves the introduction of a fluorine atom at the 6-position of the quinolone ring, which is often achieved through the use of fluorinated starting materials such as 1,2,3,4-tetrafluoro benzene . Various synthetic routes have been developed to introduce different substituents at the C-7 position, which is a key modification that can significantly enhance the antibacterial activity of the molecule . For example, the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, an important intermediate in the synthesis of antibacterial fluoroquinolones, has been described .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their antibacterial activity. The fluorine atom at the 6-position is thought to enhance the ability of the molecule to interact with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The stereochemistry of the substituents, particularly at the cyclopropane ring, has also been shown to influence the activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives includes their ability to undergo photochemical reactions. For instance, ciprofloxacin, a well-known fluoroquinolone, can undergo a low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation in water . The reactivity of these compounds under different conditions, such as the presence of sodium sulfite or phosphate, can lead to various reaction pathways including reductive defluorination and degradation of certain substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of different substituents can affect the solubility, stability, and overall pharmacokinetic profile of these compounds. For example, the compound 1589 R.B. has been reported to have a favorable toxicological and pharmacokinetic profile, suggesting its potential use in systemic infections . The presence of a fluorine atom can also enhance the lipophilicity of the molecule, which can improve its ability to penetrate bacterial cell walls .

Wissenschaftliche Forschungsanwendungen

1. Synthetic Methodologies

Immunosuppressant Synthesis : A novel immunosuppressant KF20444 was synthesized using 6,7-dihydro-10-fluoro-3-(2-fluorophenyl)-5H-benzo[6,7]cyclohepta[1,2-b]-quinoline-8-carboxylic acid, demonstrating a method involving intramolecular Friedel-Crafts reaction and subsequent oxidation-reduction steps (Chujo et al., 2001).

Halogen/Metal Permutation : 2-Bromo-3-fluoroquinolines were converted into 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids through halogen/metal permutation and deprotonation-carboxylation processes (Ondi et al., 2005).

2. Fluorophore Development

- Fluorophore for Biomedical Analysis : 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, was developed as a novel fluorophore for biomedical analysis. It exhibits strong fluorescence in a wide pH range and stability against light and heat (Hirano et al., 2004).

3. Antimycobacterial Activities

- Antimycobacterial In Vitro and In Vivo Evaluation : Various 6-fluoro-1,4-dihydro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids were synthesized and found effective against Mycobacterium tuberculosis and multi-drug resistant strains, highlighting their potential in treating tuberculosis (Senthilkumar et al., 2009).

4. Antibacterial and Anticancer Agents

- Synthesis of Tetracyclic Fluoroquinolones : 6-Fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and related compounds were synthesized and evaluated for their antibacterial and antiproliferative activity, showing promise as dual-action anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).

Wirkmechanismus

Target of Action

The primary target of 6-Fluoroquinoline-4-carboxylic acid is the ATPase domain of human Topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target for anticancer drugs .

Mode of Action

This compound interacts with hTopoIIα, inhibiting its function . The compound’s interaction with hTopoIIα has been confirmed through docking studies, which showed a good correlation between calculated interactions with hTopoIIα and observed IC50 values .

Biochemical Pathways

The inhibition of hTopoIIα by this compound affects the DNA replication process, leading to cell cycle arrest and apoptosis . This results in the reduction of cellular viability in various carcinoma cell lines .

Pharmacokinetics

The compound’s structural similarity to other fluoroquinolones suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Fluoroquinolones are generally well-absorbed and widely distributed in the body, with metabolism occurring primarily in the liver and excretion through the kidneys .

Result of Action

The action of this compound leads to significant anticancer activity. It has been found to be more potent than doxorubicin in reducing cellular viability in various carcinoma cell lines . Furthermore, it induces apoptotic DNA fragmentation, confirming the induction of apoptosis .

Action Environment

Like other fluoroquinolones, its stability, efficacy, and action could potentially be influenced by factors such as ph, temperature, and the presence of metal ions .

Eigenschaften

IUPAC Name |

6-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGWSJQERDIOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594217 | |

| Record name | 6-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220844-73-5 | |

| Record name | 6-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

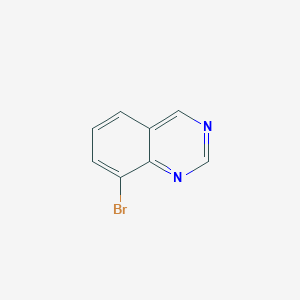

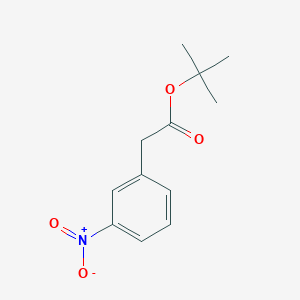

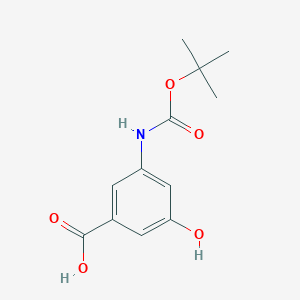

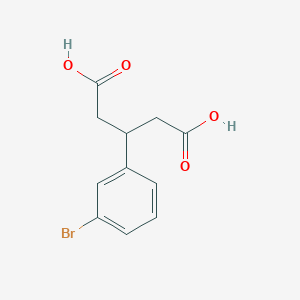

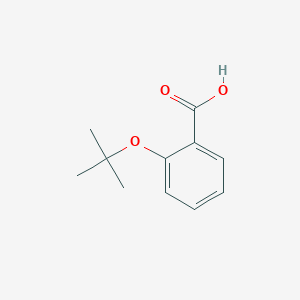

Synthesis routes and methods

Procedure details

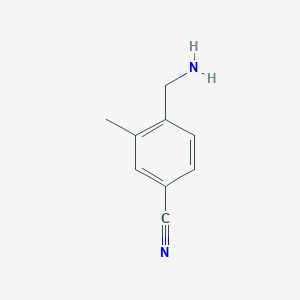

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.